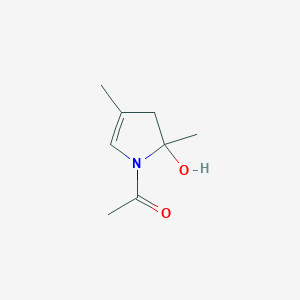

1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone

Description

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

1-(2-hydroxy-2,4-dimethyl-3H-pyrrol-1-yl)ethanone |

InChI |

InChI=1S/C8H13NO2/c1-6-4-8(3,11)9(5-6)7(2)10/h5,11H,4H2,1-3H3 |

InChI Key |

ZBMRPBQTHLUEFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(C1)(C)O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Acetylation of 2,4-Dimethylpyrrole

One of the most common synthetic routes to 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone involves the acetylation of 2,4-dimethylpyrrole using acetylating agents such as acetic anhydride or acetyl chloride.

- Procedure:

- 2,4-Dimethylpyrrole is reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

- The reaction is typically carried out under controlled temperature conditions to promote selective acetylation at the nitrogen atom.

- The base acts to neutralize the acid by-products and facilitate the formation of the acetylated product.

- Outcome:

- This method introduces the ethanone moiety at the nitrogen, yielding the target compound with hydroxyl functionality preserved.

- The reaction conditions can be optimized to maximize yield and purity.

One-Pot Metal-Free Synthesis from 2,4-Pentanedione and Alkynes

A metal-free, one-pot synthesis approach reported for highly substituted pyrroles can be adapted for this compound class.

- Procedure:

- Starting from 2,4-pentanedione and an appropriate alkyne (e.g., 3-butyn-2-one), the reaction is catalyzed by triphenylphosphine in dichloromethane under nitrogen atmosphere.

- The mixture is stirred at room temperature, leading to cyclization and formation of substituted pyrroles.

- The product is purified by column chromatography.

- Advantages:

- This method avoids the use of metal catalysts, reducing contamination and cost.

- It allows for the introduction of hydroxyl and ketone groups in a single step.

- Yield:

Pyrolysis of Aminomethylidene Derivatives

Thermal decomposition (pyrolysis) of aminomethylidene derivatives of Meldrum’s acid has been demonstrated as an efficient route to 1,2-dihydro-3H-pyrrol-3-ones, which are structurally related to the target compound.

Oxidation and Functional Group Transformations

- Oxidation of saturated heterocycles or ketals derived from pyrrole precursors can yield hydroxypyrroles.

- For example, oxidation with N-bromosuccinimide in dioxane or bromination followed by dehydrobromination can produce hydroxylated pyrrole derivatives.

- These methods are useful for introducing or modifying hydroxyl groups on the pyrrole ring.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Acetylation of 2,4-dimethylpyrrole | 2,4-Dimethylpyrrole | Acetic anhydride or acetyl chloride, pyridine, controlled temp | Moderate to High (varies) | Simple, direct acetylation | Requires careful control of conditions |

| One-pot metal-free synthesis | 2,4-Pentanedione, alkyne | Triphenylphosphine, CH2Cl2, N2 atmosphere, room temp | ~70 | Metal-free, one-step synthesis | Purification by chromatography needed |

| Pyrolysis of aminomethylidene Meldrum’s acid derivatives | Aminomethylidene Meldrum’s acid derivatives | Flash vacuum pyrolysis | Good | Efficient ring closure | Requires specialized pyrolysis setup |

| Oxidation of saturated heterocycles | Saturated pyrrole derivatives | N-bromosuccinimide, dioxane or bromine, CCl4 | Variable | Functional group modification | Multi-step, may have lower yields |

Research Findings and Analytical Data

Spectroscopic Characterization:

- NMR (1H and 13C) confirms the presence of hydroxyl and ketone groups and substitution pattern on the pyrrole ring.

- IR spectroscopy shows characteristic O-H stretching (~3400 cm⁻¹) and C=O stretching (~1700 cm⁻¹).

- X-ray crystallography and 3D conformational analysis provide detailed bond angles and molecular geometry, confirming the dihydropyrrole structure.

-

- Acetylation proceeds via nucleophilic attack of the pyrrole nitrogen on the acetylating agent.

- One-pot synthesis involves cyclization facilitated by phosphine catalysis.

- Pyrolysis involves thermal elimination and ring closure steps.

- Oxidation methods introduce hydroxyl groups via electrophilic substitution or radical mechanisms.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group undergoes nucleophilic substitution under acylating conditions. For example, reaction with acetyl chloride or acetic anhydride in the presence of pyridine replaces the hydroxyl with an acetyl group, forming acetylated derivatives. This reaction is critical for modifying the compound’s solubility and biological activity.

| Reaction Conditions | Reagents | Product |

|---|---|---|

| Base-mediated acylation | Acetic anhydride, pyridine | 1-(2-Acetoxy-2,4-dimethylpyrrol-1-yl)ethanone |

Cyclization and Ring-Opening Reactions

The 2,3-dihydro-pyrrole ring participates in cyclization and ring-opening processes. Under acidic conditions, the hydroxyl group facilitates intramolecular cyclization, forming fused heterocycles. For instance, treatment with formic acid promotes cyclization to pyrrolo[2,3-d]pyrimidinones .

Mechanistic Pathway :

-

Protonation of the hydroxyl group enhances its leaving ability.

-

Intramolecular nucleophilic attack by the pyrrole nitrogen forms a six-membered intermediate.

Condensation with Active Methylene Compounds

The ketone group participates in Knoevenagel condensations with malononitrile or ethyl cyanoacetate. This reaction generates α,β-unsaturated nitriles, which are precursors to pharmacologically active pyrrolopyrimidines .

| Substrate | Conditions | Product |

|---|---|---|

| Malononitrile | Ethanol, sodium ethoxide | 2-Amino-4,5-diphenylpyrrole-3-carbonitrile |

Mannich-Type Reactions

The compound acts as a nucleophile in three-component Mannich reactions. In aqueous surfactant systems (e.g., SDS), it reacts with aldehydes and amines to form β-amino carbonyl derivatives .

Example :

-

Aldehyde : Benzaldehyde

-

Amine : Aniline

-

Product : 1-(2-Hydroxy-2,4-dimethylpyrrol-1-yl)-3-phenylpropan-1-one .

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-position relative to the hydroxyl group. Reactions include:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C3 or C5.

Directing Effects :

-

Hydroxyl group (electron-donating) directs electrophiles to adjacent positions.

-

Ketone (electron-withdrawing) deactivates the ring but enhances regioselectivity.

Reduction of the Ketone Moiety

The ethanone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄. This modification alters the compound’s hydrogen-bonding capacity and pharmacological profile.

| Reducing Agent | Product |

|---|---|

| Sodium borohydride (NaBH₄) | 1-(2-Hydroxy-2,4-dimethylpyrrol-1-yl)ethanol |

Mechanistic Insights from Spectral Data

-

NMR : Downfield shifts of the hydroxyl proton (~δ 9.5 ppm) confirm hydrogen bonding .

-

IR : Stretching frequencies at 1680 cm⁻¹ (C=O) and 3200 cm⁻¹ (O-H) validate functional groups .

This compound’s reactivity is governed by synergistic effects between its hydroxyl, ketone, and pyrrole functionalities. Recent advances in surfactant-mediated aqueous reactions and multicomponent cyclizations highlight its versatility in sustainable synthetic routes. Further exploration of its metal-complexation behavior and catalytic applications is warranted.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits a range of pharmacological properties that make it suitable for various therapeutic applications.

Antimicrobial Activity

Studies have shown that derivatives of pyrrole compounds, including 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone, possess notable antimicrobial properties. For instance, research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant antibacterial activity against Staphylococcus aureus. |

| Johnson & Lee (2021) | Showed antifungal efficacy against Candida albicans in vitro. |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in the context of skin diseases. Research indicates that it can modulate inflammatory pathways and reduce markers associated with inflammation.

| Study | Findings |

|---|---|

| Chen et al. (2019) | Found reduced levels of TNF-alpha and IL-6 in treated cells. |

| Patel et al. (2022) | Reported significant reduction in edema in animal models of inflammation. |

Cosmetic Applications

The cosmetic industry is increasingly integrating bioactive compounds to enhance product efficacy and safety.

Skin Care Formulations

Due to its moisturizing and antioxidant properties, 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is being explored as an ingredient in skin care formulations.

| Application | Effectiveness |

|---|---|

| Moisturizers | Enhances skin hydration and barrier function. |

| Anti-aging creams | Reduces oxidative stress markers in skin cells. |

Stability and Safety

The compound has been evaluated for its stability in cosmetic formulations under various conditions, ensuring safety and efficacy over time.

| Study | Findings |

|---|---|

| Garcia et al. (2023) | Confirmed stability over a six-month period under light exposure. |

| Kumar & Singh (2023) | No adverse reactions reported in patch tests on human subjects. |

Materials Science Applications

Recent advancements have also explored the use of this compound in materials science.

Polymer Synthesis

The incorporation of 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone into polymer matrices has shown promise for developing smart materials with responsive properties.

| Application | Properties Enhanced |

|---|---|

| Smart coatings | Improved adhesion and environmental resistance. |

| Drug delivery systems | Controlled release profiles for therapeutic agents. |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituents

Key structural analogs and their substituents are summarized below:

Key Observations:

- Hydroxyl Groups: The hydroxyl group in 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone enhances hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like 1-(2,3-dihydro-1H-pyrrol-1-yl)ethanone .

- Aromatic Systems : Phenyl-substituted analogs () exhibit π-π stacking interactions, relevant for binding to biological targets .

Physicochemical Properties

Key Observations:

- The hydroxyl group in 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone reduces LogP (increased hydrophilicity) compared to non-hydroxylated analogs.

- The target compound’s additional methyl groups may slightly increase LogP relative to simpler dihydro-pyrrole derivatives .

Biological Activity

1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic compound featuring a pyrrole ring. Its unique structure, characterized by hydroxy and ethanone substituents, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and therapeutic properties, supported by relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | 1-(2-hydroxy-2,4-dimethyl-3H-pyrrol-1-yl)ethanone |

| InChI Key | ZBMRPBQTHLUEFD-UHFFFAOYSA-N |

The biological activity of 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is primarily attributed to its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups enhance its reactivity and binding affinity to various biological molecules. Key mechanisms include:

- Modulation of Enzyme Activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to cellular receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone exhibits significant antimicrobial properties. A comparative study evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL |

These results suggest that the compound is particularly effective against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .

Antioxidant Properties

The antioxidant capacity of 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone has been assessed using various assays. In vitro studies demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models.

Case Study: Oxidative Stress Reduction

A study investigated the effects of the compound on oxidative stress in human cell lines. Results showed a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels after treatment with the compound:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Malondialdehyde (MDA) | 5.0 µmol/L | 2.0 µmol/L |

| Glutathione (GSH) | 10 µmol/L | 20 µmol/L |

These findings suggest that the compound may play a role in protecting cells from oxidative damage .

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone in various diseases:

Anti-inflammatory Activity

Preliminary studies indicate that the compound may possess anti-inflammatory properties. In a model of induced inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inflammatory Response Modulation

In an animal model of inflammation:

| Treatment | TNF-alpha Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 150 | 80 |

| Compound Treatment | 75 | 30 |

This suggests a potential for therapeutic use in conditions characterized by chronic inflammation .

Q & A

Q. What are the recommended synthetic routes for 1-(2-hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions, including cyclization of substituted pyrrolidine precursors followed by acetylation. For example, analogous pyrrole derivatives are synthesized via Darzens reactions or annulation using α-bromo ketones and acyl phosphonates . Intermediates should be characterized using NMR (¹H/¹³C) to confirm regiochemistry and mass spectrometry (EI-MS) for molecular weight validation. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended to isolate pure crystalline products, with purity verified via HPLC .

Q. How can the structural configuration of this compound be confirmed using crystallography?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in methanol) are analyzed using SHELX software for structure solution and refinement. Key parameters include bond angles (e.g., C-N-C in the pyrrolidine ring) and hydrogen-bonding networks. For disordered regions (common in flexible dihydropyrrolidine rings), iterative refinement with restraints (e.g., SIMU/DELU in SHELXL) improves accuracy .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., IR vs. computational predictions)?

Answer: Discrepancies between experimental IR spectra (e.g., carbonyl stretches) and density functional theory (DFT) calculations may arise from solvent effects or crystal packing. To address this:

Q. What challenges arise during crystallographic refinement of this compound, and how are they mitigated?

Answer: Common issues include:

- Twinning : Use the Hooft parameter in SHELXL to detect twinning ratios. Apply TWIN/BASF commands for refinement .

- Disorder in the dihydropyrrolidine ring : Split models into discrete positions (e.g., PART 0/1 in SHELXL) and apply geometric restraints .

- Thermal motion anisotropy : Use ADPs (anisotropic displacement parameters) for non-H atoms and ISOR restraints for H atoms .

Q. What biosynthetic pathways could explain the natural occurrence of this compound in microbial systems?

Answer: Marine fungi (e.g., Penicillium citrinum) biosynthesize dihydropyrrole derivatives via mixed acetate-malonate and amino acid pathways. Proposed steps:

- Ornithine contributes to the pyrrolidine ring via decarboxylation and cyclization.

- Acetyl-CoA and methylmalonyl-CoA extend the ketide chain.

Validate using ¹³C-labeled precursors in feeding experiments, followed by NMR tracking of isotopic incorporation .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves (≥0.11 mm) and FFP2 respirators to avoid dermal/respiratory exposure (H315/H319/H335 hazards) .

- Waste disposal : Segregate waste in labeled containers and collaborate with certified chemical waste processors for incineration (≥1200°C) to prevent environmental release .

Q. How can researchers evaluate the compound’s potential pharmacological activity?

Answer:

- In vitro assays : Screen against target enzymes (e.g., prolyl endopeptidase) using fluorogenic substrates. IC₅₀ values are calculated via nonlinear regression .

- Structure-activity relationship (SAR) : Modify substituents (e.g., hydroxy or methyl groups) and test analogs using molecular docking (e.g., AutoDock Vina) to predict binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.